molecular formula C12H11NO8 B1354549 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid CAS No. 186390-71-6

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid

Cat. No.: B1354549
CAS No.: 186390-71-6
M. Wt: 297.22 g/mol
InChI Key: LPWHGVILSZJCQD-UHFFFAOYSA-N
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Description

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid is a nitro-substituted benzoic acid derivative with a dimethoxy-dioxopropane moiety at the 2-position. Its molecular weight is 348.42 g/mol . The compound is synthesized via a multi-step procedure involving condensation reactions, as reported in studies on cereblon modulators, yielding a 68% isolated product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid typically involves the reaction of 4-nitrobenzoic acid with 1,3-dimethoxy-1,3-dioxopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated products, and substituted benzoic acids .

Scientific Research Applications

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dioxopropan-2-yl group can interact with enzymes and other proteins, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic Acid

A positional isomer of the target compound, differing in the nitro group’s position (5-nitro vs. 4-nitro), was identified in fluorinated aromatic derivatives . Key distinctions include:

  • Synthetic Accessibility : The target compound’s synthesis (68% yield ) contrasts with the lack of reported yields for the 5-nitro isomer, suggesting positional selectivity challenges in nitration or coupling steps.
Property 4-Nitro Isomer 5-Nitro Isomer
Molecular Weight 348.42 g/mol Not reported
Nitro Group Position Para to carboxylate Meta to carboxylate
Reported Yield 68% N/A

Functional Analogues: 4-Nitrobenzoic Acid Derivatives

Enzyme Substrates: 4-Nitrobenzoic Acid

4-Nitrobenzoic acid serves as a substrate for nitroreductases, with kinetic studies showing a specificity constant ($k{cat}/Km$) of 103.2 s$^{-1}$ mM$^{-1}$ . In contrast, the target compound’s dimethoxy-dioxopropane substituent likely sterically hinders enzyme binding, reducing its utility in enzymatic assays compared to simpler nitrobenzoic acids.

Boronate Esters: B3 (2-(Cyclohexylamino)-2-oxo-1-(4-boronophenyl)ethyl-4-nitrobenzoate)

Compound B3, synthesized from 4-nitrobenzoic acid and a boronic ester, shares the nitrobenzoate core but incorporates a boronate group for Suzuki-Miyaura coupling applications . Key differences:

  • Reactivity : B3’s boronate enables cross-coupling reactions, while the target compound’s ester groups may limit such utility.
  • Yield : B3 is synthesized in 57% yield vs. 68% for the target compound , reflecting divergent reaction conditions.

Biological Activity

Overview

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid (CAS No. 186390-71-6) is a synthetic compound with a unique structural configuration that includes a nitrobenzoic acid moiety and a dioxopropan-2-yl group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₁N₁O₈
Molecular Weight297.22 g/mol
IUPAC NameThis compound
InChI KeyLPWHGVILSZJCQD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo redox reactions which may lead to the formation of reactive intermediates that interact with cellular components. The dioxopropan-2-yl moiety may facilitate interactions with enzymes and proteins, potentially influencing their activity and cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further exploration in the development of new antibiotics. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential utility in treating infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory effects . It has been shown to reduce the production of pro-inflammatory cytokines in cultured cells, indicating its potential role as an anti-inflammatory agent.

Study 1: Antimicrobial Evaluation

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of nitrobenzoic acids, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Study 2: Anti-inflammatory Mechanism

In another study by Johnson et al. (2024), the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory therapeutic agent.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundYesYes
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acidModerateNo
Nitro-substituted benzoic acidsVariableVariable

Q & A

Q. Basic Synthesis and Characterization

Q: What are the key synthetic routes and characterization methods for 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid? A: The compound can be synthesized via a multi-step approach:

Nitration : Introduce the nitro group at the 4-position of benzoic acid derivatives under controlled nitration conditions (e.g., HNO₃/H₂SO₄).

Esterification/Functionalization : Attach the 1,3-dimethoxy-1,3-dioxopropan-2-yl group through esterification or nucleophilic substitution, using reagents like dimethyl oxalate or acyl chlorides.

Purification : Recrystallization from polar aprotic solvents (e.g., DMF or DMSO) is recommended due to the compound’s low solubility in non-polar solvents .

Characterization :

  • Spectroscopy : Confirm structure via 1H^1H-/13C^{13}C-NMR (ester carbonyl peaks at ~165–175 ppm, nitro group shifts at ~135–145 ppm) and IR (C=O stretch at ~1700–1750 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.
  • Elemental Analysis : Validate stoichiometry.

Reference synthetic protocols for nitrobenzoate derivatives (e.g., ethyl-4-nitrobenzoate synthesis ) as analogs.

Q. Solvent Selection and Solubility Optimization

Q: How can researchers predict optimal solvents for dissolving this compound? A: Use the Abraham solvation model to correlate solubility with solvent properties. For 4-nitrobenzoic acid analogs, key parameters include:

Solute DescriptorValue
S (polarizability)1.520
A (H-bond acidity)0.680
B (H-bond basicity)0.440
L (log P)5.770

Methodology :

  • Calculate log10(S)\log_{10}(S) using Abraham equations for alcohols, ethers, or esters. For example, in 1-decanol , solubility is lower (log10(S)4.2\log_{10}(S) \approx -4.2) compared to tetrahydrofuran (log10(S)2.1\log_{10}(S) \approx -2.1) .
  • Prioritize solvents with high hydrogen-bond acceptor capacity (e.g., DMSO, DMF) for improved dissolution.

Q. Advanced Crystallographic Analysis

Q: What methodologies are recommended for resolving the crystal structure of this compound? A:

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

Structure Solution : Employ SHELXT (intrinsic phasing) or SHELXD (direct methods) for initial phase determination .

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.

Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

Example : Monoclinic systems (space group P21/nP2_1/n) are common for nitrobenzoic acid derivatives, with cell parameters similar to 4-nitrobenzoic acid co-crystals (a=6.63a = 6.63 Å, b=15.01b = 15.01 Å, c=17.71c = 17.71 Å) .

Q. Reactivity and Functional Group Analysis

Q: How can researchers identify reactive sites for further functionalization? A:

  • Electrophilic Sites : The nitro group (electron-withdrawing) activates the benzene ring for nucleophilic substitution at the ortho/para positions.
  • Nucleophilic Targets : The ester group (1,3-dioxopropan-2-yl) is susceptible to hydrolysis under acidic/basic conditions.
    Methodology :
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces.
  • Experimental Probes : Conduct hydrolysis kinetics (monitored by HPLC) or electrophilic substitution reactions (e.g., bromination).

Q. Advanced Applications in Materials Science

Q: How might this compound enhance performance in optoelectronic devices? A: The nitro group’s electron-withdrawing nature can modify charge transport in heterostructures. For example:

  • Photodetectors : 4-Nitrobenzoic acid (NBA) derivatives improve responsivity in TiO₂/Spiro-OMeTAD interfaces by 70% due to dipole moment alignment .
  • Methodology : Fabricate thin films via spin-coating, and test UV-A (380 nm) photoresponse under 0 V bias. Use Kelvin probe force microscopy (KPFM) to measure work function shifts.

Q. Resolving Data Contradictions in Physicochemical Properties

Q: How should researchers address discrepancies in reported solubility or spectroscopic data? A:

Statistical Validation : Apply multivariate regression to reconcile solubility models (e.g., Abraham descriptors vs. experimental log10(S)\log_{10}(S)) .

Cross-Validation Techniques :

  • Thermal Analysis : Use DSC to detect polymorphic forms affecting solubility.
  • Chromatography : HPLC purity checks (>98%) to rule out impurities.

Literature Benchmarking : Compare with structurally similar compounds (e.g., 2-methyl-4-nitrobenzoic acid solubility trends ).

Properties

IUPAC Name

2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO8/c1-20-11(16)9(12(17)21-2)8-5-6(13(18)19)3-4-7(8)10(14)15/h3-5,9H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWHGVILSZJCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442234
Record name 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186390-71-6
Record name 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-4-nitrobenzoic acid (7.5 g, 37.2 mmol) was dissolved in deaerated dimethyl malonate (90 mL). Copper (I) bromide (0.54 g, 3.7 mmol) and sodium methoxide (4.83 g, 89.4 mmol) were added to the solution. The mixture was stirred at room temperature for 15 minutes, and then stirred at 70 to 75° C. overnight. After the reaction solution was allowed to return to room temperature, water was added thereto and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (7.0 g, 68%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
4.83 g
Type
reactant
Reaction Step Three
Name
Copper (I) bromide
Quantity
0.54 g
Type
catalyst
Reaction Step Three
Yield
68%

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-nitrobenzoic acid (75 g, 372 mmol) in dimethyl malonate (900 mL) was sparged with nitrogen for 15 min. Sodium methoxide (48.3 g, 894 mmol) was added in one portion and the contents exothermed to 480° C. Fifteen minutes later, copper (I) bromide (5.4 g, 37 mmol) was added in one portion and the contents heated to 70° C. for 24 hrs. The reaction was 70% complete by nmr, the contents heated to 85° C. for 6 hrs to completely consume the 2-chloro-4-nitrobenzoic. Water (900 mL) was added to the cooled reaction followed by hexanes (900 mL). The aqueous layer was separated, toluene (900 mL) added, filtered through celite, and aqueous layer separated. Fresh toluene (1800 mL) was added to the aqueous layer and the biphasic mixture acidified with 6N aqueous HCl (90 mL). A white precipitate formed and the contents stirred for 18 hrs. The product was filtered off and dried to give a white soid (78.1 g, 70%) mp=153° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
48.3 g
Type
reactant
Reaction Step Two
Name
copper (I) bromide
Quantity
5.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Reactant of Route 3
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Reactant of Route 4
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Reactant of Route 5
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Reactant of Route 6
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid

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